

Synthesis and Characterization of Copper(II) Tartrate Hydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Copper(II) tartrate hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **copper(II) tartrate hydrate**, a compound with applications in various scientific fields. This document details experimental protocols for its preparation and outlines the analytical techniques used for its characterization, presenting key quantitative data in a structured format for ease of reference.

Introduction

Copper(II) tartrate hydrate is a metal-organic complex that has garnered interest due to its potential applications, including as a catalyst and as a precursor in materials science. The coordination of copper(II) ions with tartrate ligands, derived from tartaric acid, results in a compound with distinct structural and physicochemical properties. Understanding the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis of Copper(II) Tartrate Hydrate

Two primary methods for the synthesis of **copper(II) tartrate hydrate** are presented: a straightforward precipitation method and a gel growth method for the formation of single crystals.

Precipitation Method



This method allows for the rapid production of polycrystalline **copper(II) tartrate hydrate**.

Experimental Protocol:

- · Preparation of Reactant Solutions:
 - Prepare a 0.1 M solution of copper(II) sulfate (CuSO₄) by dissolving the appropriate amount in deionized water.
 - Prepare a 0.1 M solution of sodium tartrate (Na₂C₄H₄O₆) by dissolving the appropriate amount in deionized water.
- Precipitation:
 - Slowly add the copper(II) sulfate solution to the sodium tartrate solution with constant stirring.
 - A pale blue precipitate of copper(II) tartrate hydrate will form immediately.
- Isolation and Purification:
 - Allow the precipitate to settle.
 - Separate the precipitate from the supernatant by centrifugation or filtration.
 - Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts.
 - Dry the resulting solid in a desiccator at room temperature.

Gel Growth Method (Single Crystal Synthesis)

The gel growth method facilitates the slow diffusion of reactants, leading to the formation of well-defined single crystals of **copper(II) tartrate hydrate**.[1] This technique is particularly useful for structural studies.

Experimental Protocol:

Gel Preparation:



- Prepare a 1 M solution of sodium metasilicate (Na₂SiO₃⋅9H₂O) in deionized water.
- In a separate beaker, prepare a 1 M solution of tartaric acid (C₄H₆O₆).
- Slowly add the sodium metasilicate solution to the tartaric acid solution while stirring until a pH of 4.0 is achieved.[2]
- Pour the resulting solution into a test tube and allow it to set into a firm gel, which may take several hours to a day.
- Crystal Growth:
 - Once the gel has set, carefully pour a 1 M aqueous solution of copper(II) chloride (CuCl₂·2H₂O) on top of the gel.[2]
 - Seal the test tube to prevent evaporation and contamination.
 - Allow the setup to remain undisturbed at room temperature.
- Observation and Harvesting:
 - Over a period of several days to weeks, bluish crystals of copper(II) tartrate hydrate will
 grow within the gel matrix as the copper(II) ions diffuse and react with the tartrate ions.[2]
 - Once the crystals have reached the desired size, they can be carefully harvested from the gel and washed with deionized water.

Synthesis Workflow (Precipitation)

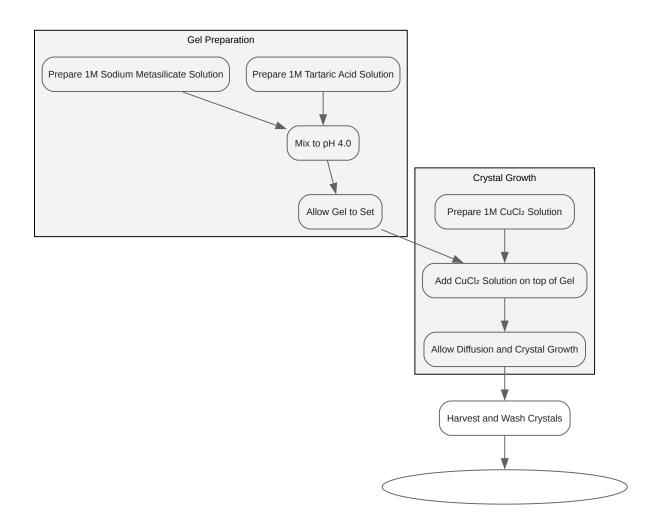


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Caption: Workflow for the precipitation synthesis of **copper(II) tartrate hydrate**.



Synthesis Workflow (Gel Growth)



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Caption: Workflow for the gel growth synthesis of single crystal copper(II) tartrate hydrate.

Characterization of Copper(II) Tartrate Hydrate



The synthesized **copper(II) tartrate hydrate** can be characterized by various analytical techniques to determine its structure, composition, and thermal stability.

Powder X-Ray Diffraction (PXRD)

PXRD is employed to identify the crystalline phase and determine the crystal structure of the synthesized compound.

Experimental Protocol:

- Sample Preparation: The dried powder sample of **copper(II) tartrate hydrate** is finely ground and mounted on a sample holder.
- Data Acquisition:
 - Instrument: A powder X-ray diffractometer.
 - Radiation Source: Cu K α radiation ($\lambda = 1.54060 \text{ Å}$).[2]
 - Scan Range (2θ): 5° to 50°.[2]
 - Scan Speed: Dependent on the instrument, but a slow scan speed is generally preferred for better resolution.

Data Presentation:

The PXRD pattern of **copper(II) tartrate hydrate** typically indicates an orthorhombic crystal system.[1][3]

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][3]
Space Group	P212121	[4]
Lattice Parameters	a ≈ 8.37 Å, b ≈ 12.84 Å, c ≈ 8.76 Å	[5]



Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **copper(II) tartrate hydrate** complex.

Experimental Protocol:

• Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet.

• Data Acquisition:

• Instrument: FTIR spectrometer.

Spectral Range: 4000-400 cm⁻¹.[2]

• Resolution: Typically 4 cm⁻¹.

Data Presentation:

The FTIR spectrum of **copper(II) tartrate hydrate** shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3400-3500	O-H stretching of water and hydroxyl groups	[2]
~2976	C-H stretching	[2]
~1612-1626	Asymmetric stretching of carboxylate group (COO ⁻)	[1][4]
~1380-1400	Symmetric stretching of carboxylate group (COO ⁻)	[6]
~1060-1100	C-O stretching of secondary alcohol	[7]
~745-823	Metal-Oxygen (Cu-O) stretching	[6]



Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of **copper(II) tartrate hydrate**.

Experimental Protocol:

- Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina or platinum crucible.
- Data Acquisition:
 - Instrument: TGA/DSC analyzer.
 - Temperature Range: Typically from room temperature to 800 °C.
 - Heating Rate: 10 °C/min.[8]
 - Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.[8]

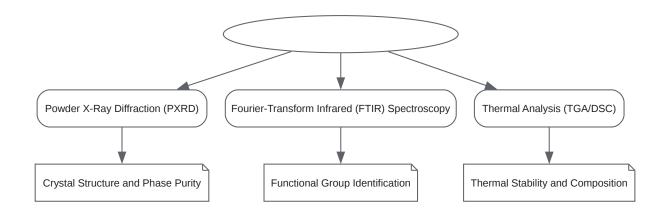
Data Presentation:

The thermal decomposition of **copper(II)** tartrate hydrate occurs in distinct stages.



Temperature Range	Event	Description	Reference
~90 - 111	Dehydration (Endothermic)	Loss of water of hydration to form anhydrous copper(II) tartrate.	[3]
~232 - 275	Decomposition of anhydrous salt (Exothermic)	Decomposition of the tartrate ligand, leading to the formation of copper oxide (CuO).	[3]
>275	Final Product	Stable residue of copper(II) oxide (CuO).	[3]

Characterization Workflow



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